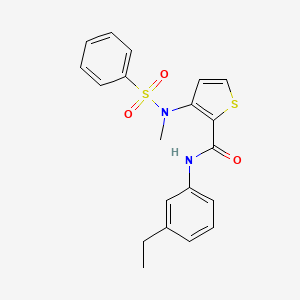

N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide (molecular formula: C₂₀H₂₀N₂O₃S₂, molecular weight: 400.52 g/mol) is a thiophene-based carboxamide derivative featuring a 3-ethylphenyl substituent on the amide nitrogen and an N-methylbenzenesulfonamido group at the 3-position of the thiophene ring.

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-ethylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-3-15-8-7-9-16(14-15)21-20(23)19-18(12-13-26-19)22(2)27(24,25)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPIHUNLAGMIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of sulfur

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of this compound lies in its substituents, which influence its physicochemical and biological behavior. Below is a comparative analysis with analogs from and :

Table 1: Molecular and Substituent Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The ethylphenyl group in the target compound enhances lipophilicity compared to simpler phenyl analogs (e.g., T-IV-B and T-IV-I in ). Nitro groups in T-IV-I () introduce strong electron-withdrawing effects, which may reduce metabolic stability compared to the electron-donating ethyl group in the target compound .

Sulfonamide vs. Acryloyl Functionalization :

- The target compound’s N-methylbenzenesulfonamido group provides a rigid, planar structure conducive to binding enzymes (e.g., carbonic anhydrases or matrix metalloproteinases), whereas acryloyl derivatives () are more likely to engage in π-π stacking interactions with aromatic residues in biological targets .

Biological Activity

N-(3-ethylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H22N2O3S2

- Molecular Weight : 414.5 g/mol

- CAS Number : 1116082-69-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may influence cellular pathways involved in:

- Inhibition of Protein Kinases : It has been observed to inhibit certain protein kinases, which play crucial roles in cell signaling and proliferation.

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Effects : Preliminary studies suggest it may exhibit anti-inflammatory properties by modulating cytokine production.

Biological Activity Data

| Activity | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibits growth of cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Protein Kinase Inhibition | Decreases phosphorylation levels |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiophene Ring : Various methods such as the Gewald reaction or Paal-Knorr synthesis can be employed.

- Introduction of the Sulfonamide Group : The thiophene derivative reacts with N-methylbenzenesulfonamide under appropriate conditions.

- Attachment of Ethylphenylmethyl Group : This can be achieved using Friedel-Crafts alkylation with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

- Case Study 1 : A study on its antitumor activity demonstrated significant inhibition of cell growth in breast cancer cell lines, with an IC50 value indicating effective concentration levels.

- Case Study 2 : Research focusing on its anti-inflammatory properties revealed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.